molecular formula C5H6N4O B1290499 3-(Azidomethyl)-5-methyl-1,2-oxazole CAS No. 154016-53-2

3-(Azidomethyl)-5-methyl-1,2-oxazole

Cat. No. B1290499
M. Wt: 138.13 g/mol
InChI Key: RWJOVJVWIVBYKF-UHFFFAOYSA-N
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Patent
US06686352B2

Procedure details

To a solution of the 3-bromomethyl-5-methyl-isoxazole (150 mg, 0.9 mmol) in acetone (1 mL) was added NaN3 (166 mg, 0.26 mmol) at rt. The reaction mixture was then stirred for 48 h. Then, the reaction mixture was poured into water (10 mL) and extracted with EtOAc (3×10 mL) dried and evaporated. The product was chromatographed on silica gel eluting with EtOAc/hexane 1:1 to leave the title compound as a colorless liquid (87 mg, 74%). m/z 138.0 (M).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:7]=[C:6]([CH3:8])[O:5][N:4]=1.[N-:9]=[N+:10]=[N-:11].[Na+].O>CC(C)=O>[N:9]([CH2:2][C:3]1[CH:7]=[C:6]([CH3:8])[O:5][N:4]=1)=[N+:10]=[N-:11] |f:1.2|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
BrCC1=NOC(=C1)C
Name
Quantity
166 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×10 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was chromatographed on silica gel eluting with EtOAc/hexane 1:1

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N(=[N+]=[N-])CC1=NOC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 87 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 242.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.